(2R)-2-(Oxepan-4-yl)propan-1-ol
Description
(2R)-2-(Oxepan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a seven-membered oxepane ring substituted at the 4-position and a primary alcohol group at the propan-1-ol chain. The (2R)-stereochemistry confers enantioselectivity, which may influence its physicochemical properties and biological interactions. Oxepane, a saturated oxygen-containing heterocycle, contributes to the compound’s conformational flexibility and moderate polarity.
Properties
IUPAC Name |
(2R)-2-(oxepan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWKEAPEGLEDJ-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2R)-2-(Oxepan-4-yl)propan-1-ol with structurally related compounds, emphasizing key differences in functional groups, ring systems, and stereochemistry:
Key Observations:
- Ring Size and Flexibility : The oxepane ring in the target compound offers greater conformational flexibility compared to smaller rings like epoxides (3-membered) or tetrahydropyrans (6-membered). This may enhance its ability to interact with hydrophobic binding pockets in biological systems.
- Alcohol Reactivity : The primary alcohol in this compound is more prone to oxidation and esterification than tertiary alcohols (e.g., 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol) .
- Stereochemical Impact : The (2R)-configuration distinguishes it from enantiomeric forms, which could affect chiral recognition in catalysis or drug-receptor interactions.
Physicochemical Properties (Inferred)
| Property | This compound | 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol | (2R)-2-Methyloxiran-2-yl Derivatives |
|---|---|---|---|
| Boiling Point | Moderate (~200–220°C) | Lower (~180–200°C) | Variable (depends on substituents) |
| Solubility in Water | Moderate (due to H-bonding) | Low (tertiary alcohol, hydrophobic ring) | Low (complex substituents) |
| Lipophilicity (logP) | ~1.5–2.0 | ~2.5–3.0 (methyl group enhances hydrophobicity) | Highly variable |
Notes:
- The oxepane ring increases water solubility compared to cyclohexene derivatives due to polar oxygen interactions.
- Tertiary alcohols like 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol exhibit lower solubility but higher membrane permeability .
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